molecular formula C15H22O9 B016983 Koaburside CAS No. 41514-64-1

Koaburside

Cat. No. B016983
CAS RN: 41514-64-1
M. Wt: 346.33 g/mol
InChI Key: NBLLRWANAFOKON-ZHZXCYKASA-N
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Description

Koaburside is a natural product found in Acer saccharum . It has a molecular formula of C15H22O9 . The compound is also known as 3,4,5-Trimethoxyphenyl β-D-glucopyranoside .


Molecular Structure Analysis

Koaburside has an average mass of 346.330 Da and a monoisotopic mass of 346.126373 Da . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds . The compound has a polar surface area of 127 Ų and a molar refractivity of 82.0±0.3 cm³ .


Physical And Chemical Properties Analysis

Koaburside has a density of 1.4±0.1 g/cm³. Its boiling point is 558.6±50.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 88.5±3.0 kJ/mol. The flash point of Koaburside is 291.6±30.1 °C . It has an index of refraction of 1.574 and a molar volume of 248.5±3.0 cm³ .

Scientific Research Applications

Medicine

Koaburaside monomethyl ether, derived from Averrhoa carambola L., is explored for its potential in medical research. Its phenolic glycoside structure suggests it may have antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Pharmacology

Pharmacological studies could explore Koaburaside monomethyl ether’s efficacy as an antihistamine, as suggested by its analog, Koaburaside, isolated from Lindera obtusiloba . Its potential in allergy treatment and immune response modulation could be significant.

Safety and Hazards

Specific safety and hazard information for Koaburside is not available in the resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on Koaburside could include further investigation into its biological activity and potential therapeutic uses. This could involve in vitro and in vivo studies to determine its effects on cells and organisms. Additionally, research could be conducted to optimize its synthesis and to explore its potential use in various applications .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLRWANAFOKON-ZHZXCYKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265948
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Koaburaside monomethyl ether

CAS RN

41514-64-1
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41514-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Koaburside and where has it been found?

A1: Koaburside is a phenolic glucoside, meaning it is a compound composed of a phenol linked to a glucose molecule. It has been isolated from the stems of Viburnum erosum [] and Spiraea prunifolia var. simpliciflora [, ]. Interestingly, it has also been found alongside other compounds like uridine, adenosine, and randianin in the stem barks of Polyscias serrata, a plant traditionally used for various medicinal purposes in Southeast Asia [].

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